![molecular formula C19H19N3O4 B2972043 N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide CAS No. 1423228-49-2](/img/structure/B2972043.png)
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was initially developed as an immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, recent studies have shown that CP-690,550 has potential applications in other areas of scientific research, including cancer, inflammation, and neurodegenerative diseases.
作用機序
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide works by selectively inhibiting the activity of JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in immune cell proliferation and cytokine production.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has several biochemical and physiological effects, including a reduction in immune cell proliferation and cytokine production. This leads to a reduction in inflammation and an improvement in autoimmune diseases, such as rheumatoid arthritis and psoriasis. N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has also been shown to inhibit the growth of cancer cells and reduce the risk of tumor formation.
実験室実験の利点と制限
The main advantage of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide for lab experiments is its specificity and selectivity for JAK3. This allows researchers to selectively target the JAK3 signaling pathway without affecting other pathways. However, one limitation of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide. One potential area is the development of new formulations that improve its solubility and bioavailability. Another potential area is the investigation of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to better understand the mechanisms underlying its anti-cancer and anti-inflammatory effects, which could lead to the development of new therapies for these diseases.
合成法
The synthesis of N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide involves a series of chemical reactions that start with the reaction of 2-chloro-4-nitrophenyl ether with 2-pyridinecarboxylic acid to form 2-(2-chloro-4-nitrophenoxy)pyridine. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 2-(4-(4-hydroxyphenoxy)phenyl)pyridine. The final step involves the reaction of this intermediate with cyanogen bromide and sodium azide to form N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide.
科学的研究の応用
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research, where JAK3 has been shown to play a critical role in the proliferation and survival of cancer cells. N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and breast cancer.
Another area of research where N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has shown promise is in the treatment of inflammation. JAK3 has been shown to play a key role in the inflammatory response, and N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide has been shown to reduce inflammation in several animal models of inflammatory diseases, such as arthritis and colitis.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c20-14-19(8-11-24-12-9-19)22-17(23)13-25-15-4-6-16(7-5-15)26-18-3-1-2-10-21-18/h1-7,10H,8-9,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGCCNFLORHXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

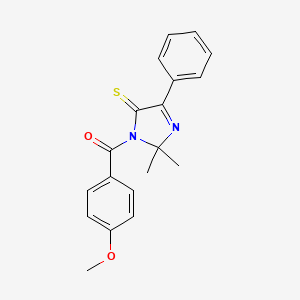
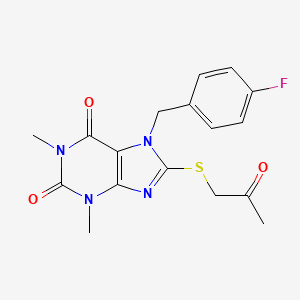
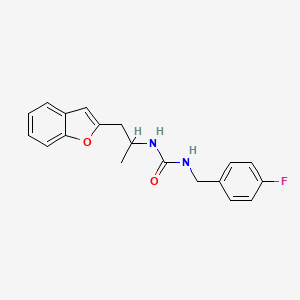

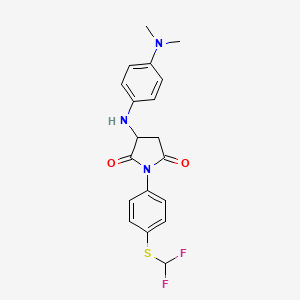
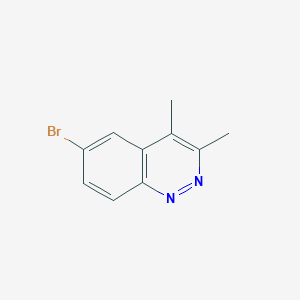
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2971971.png)
![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)
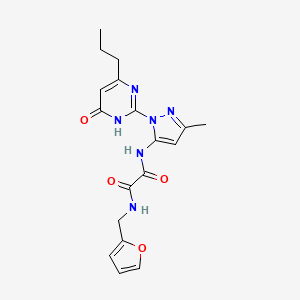
![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)
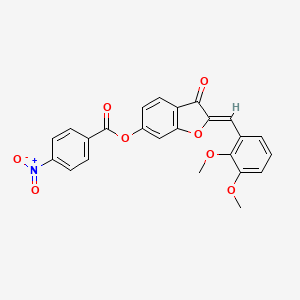
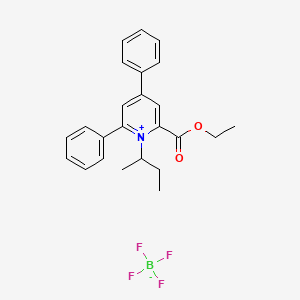
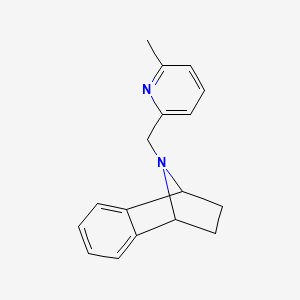
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)